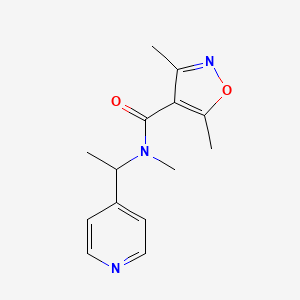![molecular formula C17H21NO2 B7531413 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone](/img/structure/B7531413.png)
4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone, also known as ATU, is a chemical compound that has shown promise in scientific research applications.
作用機序
The mechanism of action of 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation. Additionally, 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of blood vessels that are necessary for tumor growth. In Alzheimer's disease research, 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to inhibit the formation of amyloid beta plaques and reduce inflammation in the brain.
実験室実験の利点と制限
One advantage of using 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone in lab experiments is that it has shown promise in treating a variety of diseases, making it a versatile compound for research. However, one limitation of using 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone is that its mechanism of action is not fully understood, which can make it difficult to design experiments and interpret results.
将来の方向性
There are several future directions for research on 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone. One area of interest is exploring its potential use in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone and how it interacts with various signaling pathways in cells. Finally, more research is needed to explore the potential use of 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone in treating other diseases beyond cancer and Alzheimer's disease.
合成法
4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-aminocyclohexanone with 2-hydroxybenzaldehyde. The resulting product is then subjected to various purification techniques, such as column chromatography, to obtain pure 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone.
科学的研究の応用
4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. In cancer research, 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to inhibit the growth of tumor cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 4-Azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease.
特性
IUPAC Name |
4-azatricyclo[4.3.1.13,8]undecan-4-yl-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16-4-2-1-3-15(16)17(20)18-10-13-6-11-5-12(7-13)9-14(18)8-11/h1-4,11-14,19H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUAXGHPTFLKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N(C3)C(=O)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]acetamide](/img/structure/B7531331.png)
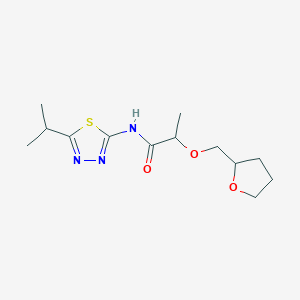
![1-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7531350.png)

![N-(cyclopentylmethyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B7531375.png)
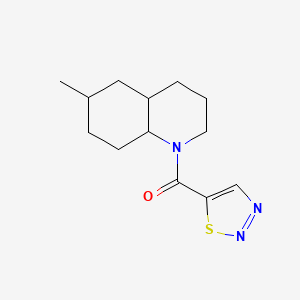
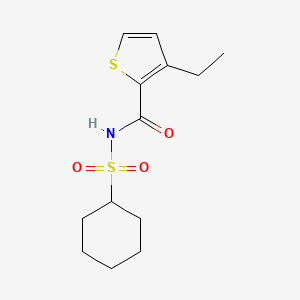
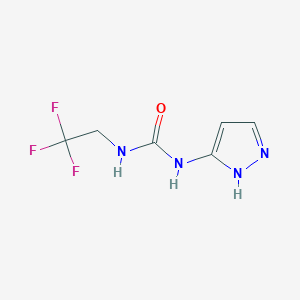
![Methyl 4-[(2-methylquinolin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B7531393.png)
![N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B7531395.png)
![5-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7531397.png)
![N-[(3-fluoro-4-pyridin-3-yloxyphenyl)methyl]acetamide](/img/structure/B7531405.png)
![4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B7531415.png)
